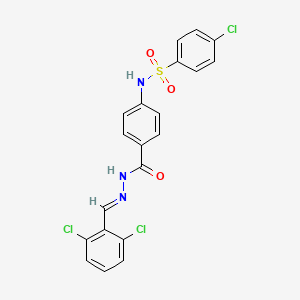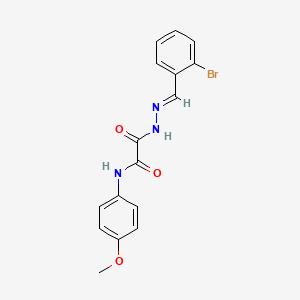![molecular formula C15H22N4O4 B12003410 N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide CAS No. 94251-70-4](/img/structure/B12003410.png)
N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide is a chemical compound with the molecular formula C15H22N4O4 and CAS number 162660-03-9 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its complex structure, which includes an acetylamino group, a dimethoxymethyl group, and a tetrahydroquinazoline core.
Preparation Methods
The synthesis of N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide involves multiple steps. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with acetic anhydride in the presence of a base to form the acetylamino derivative . This intermediate is then reacted with formaldehyde dimethyl acetal under acidic conditions to introduce the dimethoxymethyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but it is thought to influence various biochemical processes, including signal transduction and gene expression .
Comparison with Similar Compounds
N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide can be compared with other similar compounds, such as:
N-acetylarylamine: This compound also contains an acetylamino group but differs in its overall structure and properties.
N-(4-(acetylamino)phenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: This compound has a similar quinazoline core but with different substituents.
The uniqueness of N-[2-(acetylamino)-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
94251-70-4 |
|---|---|
Molecular Formula |
C15H22N4O4 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide |
InChI |
InChI=1S/C15H22N4O4/c1-8(20)16-13-11-7-10(14(22-3)23-4)5-6-12(11)18-15(19-13)17-9(2)21/h10,14H,5-7H2,1-4H3,(H2,16,17,18,19,20,21) |
InChI Key |
KXHPYNJYEPMEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1CC(CC2)C(OC)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)


![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)

![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)

![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)

![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
